1-Boc-5-cyanoindole chemical properties and structure
1-Boc-5-cyanoindole chemical properties and structure
An In-depth Technical Guide to 1-Boc-5-cyanoindole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-5-cyanoindole, also known as tert-butyl 5-cyano-1H-indole-1-carboxylate, is a pivotal intermediate in modern organic synthesis and medicinal chemistry. The strategic placement of the electron-withdrawing cyano group on the indole scaffold, combined with the protective tert-butyloxycarbonyl (Boc) group on the indole nitrogen, renders it a versatile building block for the synthesis of a wide array of complex heterocyclic compounds. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key applications, with a focus on its role in drug discovery and development.
Chemical Properties and Structure
1-Boc-5-cyanoindole is a white to off-white solid at room temperature.[1] Its chemical structure is characterized by an indole ring system substituted with a cyano group at the 5-position and a Boc protecting group at the 1-position.
Tabulated Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-Boc-5-cyanoindole.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [2] |
| Molecular Weight | 242.27 g/mol | [2] |
| Melting Point | 128-129 °C | [1] |
| Boiling Point | 386.4 ± 34.0 °C (Predicted) | [1] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [1] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | tert-Butyl 5-cyano-1H-indole-1-carboxylate | [1] |
| CAS Number | 475102-10-4 | [1][2] |
| Synonyms | N-Boc-5-cyanoindole, N-(tert-Butoxycarbonyl)-5-cyanoindole, 1-BOC-5-CYANOINDOLE, 5-cyano-1-indolecarboxylic acid tert-butyl ester | [1][2] |
Reactivity and Applications
The chemical reactivity of 1-Boc-5-cyanoindole is dictated by the interplay of the electron-rich indole nucleus, the electron-withdrawing cyano group, and the bulky Boc protecting group. The cyano group deactivates the benzene portion of the indole ring towards electrophilic substitution, while the pyrrole ring remains susceptible to attack, primarily at the C3 position.[3] The Boc group protects the indole nitrogen from participating in reactions and can be readily removed under acidic conditions.
This compound is a valuable precursor in the synthesis of various pharmaceutical agents.[4] For instance, the core structure is found in molecules developed as protein kinase inhibitors for oncology applications and as dual agonists for peroxisome proliferator-activated receptors (PPARα/γ) being investigated for metabolic syndrome treatment.[4]
Experimental Protocols
Synthesis of 1-Boc-5-cyanoindole from 5-Cyanoindole
This protocol describes the protection of the indole nitrogen of 5-cyanoindole using di-tert-butyl dicarbonate (Boc₂O).
Materials:
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5-Cyanoindole
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Di-tert-butyl dicarbonate (Boc₂O)
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4-Dimethylaminopyridine (DMAP)
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Tetrahydrofuran (THF), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate
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Hexanes
Procedure:
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To a solution of 5-cyanoindole (1.0 equivalent) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP.
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Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, concentrate the reaction mixture under reduced pressure.
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Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 1-Boc-5-cyanoindole as a white solid.
Visualization of Synthetic Workflow
The following diagram illustrates a typical synthetic application of 1-Boc-5-cyanoindole, specifically its role as an intermediate in the synthesis of more complex molecules.
Caption: Synthetic utility of 1-Boc-5-cyanoindole.
Conclusion
1-Boc-5-cyanoindole is a highly valuable and versatile building block in organic synthesis. Its well-defined chemical properties and predictable reactivity make it an indispensable tool for researchers and scientists in the pharmaceutical industry. The ability to functionalize the indole core at various positions, followed by the straightforward removal of the Boc protecting group, provides a robust strategy for the construction of complex, biologically active molecules.
